
N-Acetylglycylglycyl-L-alanyl-L-alanylglycylglycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetylglycylglycyl-L-alanyl-L-alanylglycylglycinamide is a peptide compound with a complex structure It is composed of multiple amino acids linked together, forming a sequence that includes N-acetylglycine, glycine, L-alanine, and glycinamide
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetylglycylglycyl-L-alanyl-L-alanylglycylglycinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The initial amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to isolate the desired peptide from any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetylglycylglycyl-L-alanyl-L-alanylglycylglycinamide can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of water or enzymes.
Oxidation: Introducing oxygen atoms into the molecule, potentially altering its structure and function.
Reduction: Removing oxygen atoms or adding hydrogen atoms to the molecule.
Substitution: Replacing one functional group with another within the molecule.
Common Reagents and Conditions
Hydrolysis: Typically performed using acidic or basic conditions, or with the help of proteolytic enzymes.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various reagents can be used depending on the specific substitution reaction desired.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of this compound would yield the individual amino acids or smaller peptide fragments.
Applications De Recherche Scientifique
N-Acetylglycylglycyl-L-alanyl-L-alanylglycylglycinamide has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-Acetylglycylglycyl-L-alanyl-L-alanylglycylglycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Acetylmuramoyl-L-alanyl-D-glutamyl-L-lysyl-(N6-glycyl)-D-alanyl-D-alanine: A similar peptide with a different sequence and structure.
N-Acetylmuramoyl-L-alanyl-D-isoglutamine: Another related compound with distinct biological activities.
Uniqueness
N-Acetylglycylglycyl-L-alanyl-L-alanylglycylglycinamide is unique due to its specific amino acid sequence and the presence of both N-acetyl and glycinamide groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
832088-89-8 |
|---|---|
Formule moléculaire |
C16H27N7O7 |
Poids moléculaire |
429.43 g/mol |
Nom IUPAC |
(2S)-2-[[2-[(2-acetamidoacetyl)amino]acetyl]amino]-N-[(2S)-1-[[2-[(2-amino-2-oxoethyl)amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]propanamide |
InChI |
InChI=1S/C16H27N7O7/c1-8(15(29)21-6-13(27)19-4-11(17)25)23-16(30)9(2)22-14(28)7-20-12(26)5-18-10(3)24/h8-9H,4-7H2,1-3H3,(H2,17,25)(H,18,24)(H,19,27)(H,20,26)(H,21,29)(H,22,28)(H,23,30)/t8-,9-/m0/s1 |
Clé InChI |
ONPHUEIOOIJINL-IUCAKERBSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](C)C(=O)NCC(=O)NCC(=O)N)NC(=O)CNC(=O)CNC(=O)C |
SMILES canonique |
CC(C(=O)NC(C)C(=O)NCC(=O)NCC(=O)N)NC(=O)CNC(=O)CNC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(Benzyloxy)phenyl]ethyl tetradecanoate](/img/structure/B14213180.png)
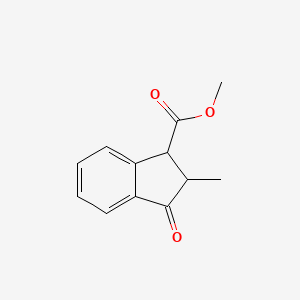

![10,11-Dimethyl-10H-pyrimido[4,5-B]carbazole-4-carboxamide](/img/structure/B14213200.png)

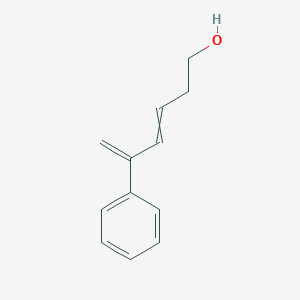
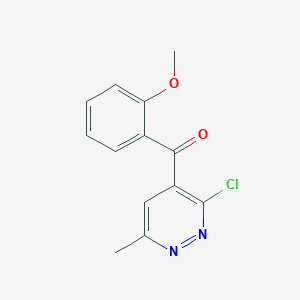
![N-[(1R)-1-(4-Methylphenyl)ethyl]formamide](/img/structure/B14213217.png)

![1-(4-Methylphenyl)-3-[2-[(4-methylphenyl)carbamothioylamino]phenyl]thiourea](/img/structure/B14213238.png)
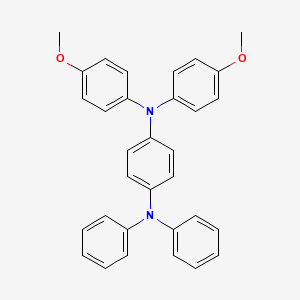
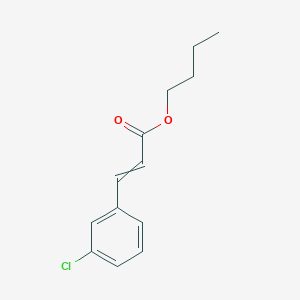

![N-Phenyl-2-[(2Z)-2-(phenylimino)-1,3-thiazolidin-3-yl]acetamide](/img/structure/B14213259.png)
